N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol
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Overview
Description
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol is a compound that combines the properties of an amine and a nitrophenol The amine component, N,N-dimethyl-2-propylpentan-1-amine, is a derivative of pentanamine with two methyl groups attached to the nitrogen atom The nitrophenol component, 2,4,6-trinitrophenol, is a highly nitrated phenol known for its explosive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-propylpentan-1-amine typically involves the alkylation of 2-propylpentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
For the preparation of 2,4,6-trinitrophenol, phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process introduces three nitro groups into the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of N,N-dimethyl-2-propylpentan-1-amine follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The production of 2,4,6-trinitrophenol in industrial settings involves large-scale nitration reactors with advanced cooling systems to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-propylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to form amino derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the nitro groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol involves interactions with molecular targets such as enzymes and receptors. The amine component can act as a ligand, binding to specific sites on proteins and altering their activity. The nitrophenol component can undergo redox reactions, generating reactive intermediates that can interact with cellular components and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-phenylpropan-1-amine: An analog with a phenyl group instead of a propyl group.
2-propylpentan-1-amine: A simpler amine without the dimethyl substitution.
2,4,6-trinitrotoluene: A similar nitro compound with a toluene backbone.
Uniqueness
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol is unique due to the combination of an amine and a highly nitrated phenol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
93153-87-8 |
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Molecular Formula |
C16H26N4O7 |
Molecular Weight |
386.40 g/mol |
IUPAC Name |
N,N-dimethyl-2-propylpentan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H23N.C6H3N3O7/c1-5-7-10(8-6-2)9-11(3)4;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,5-9H2,1-4H3;1-2,10H |
InChI Key |
BNLRCXBSFKNOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CN(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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